Thiocyanic acid, (2-nitrophenyl)methyl ester

Vue d'ensemble

Description

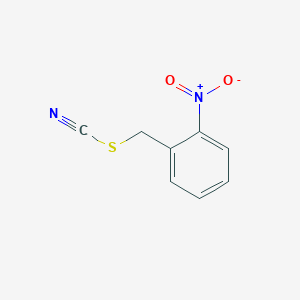

Thiocyanic acid, (2-nitrophenyl)methyl ester is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Thiocyanic acid, (2-nitrophenyl)methyl ester, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₈N₂O₃S

- Molecular Weight : 212.24 g/mol

- IUPAC Name : this compound

The structure of this compound features a thiocyanate functional group attached to a 2-nitrophenylmethyl moiety, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

Thiocyanic acid derivatives have been shown to interact with various biological targets, influencing several pathways:

- Antioxidant Activity : Thiocyanates can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells, which is crucial in preventing cellular damage and inflammation .

- Enzyme Inhibition : The compound has been reported to inhibit thiol-dependent enzymes, leading to potential therapeutic effects in conditions where enzyme regulation is critical .

- Cytotoxic Effects : Research indicates that thiocyanic acid derivatives can exhibit cytotoxicity against certain cancer cell lines by inducing apoptosis through the activation of caspases and modulation of mitochondrial pathways .

Case Studies and Experimental Data

- Antitumor Activity :

- Neuroprotective Effects :

- Inflammation Modulation :

Data Summary Table

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Thiocyanic acid esters have been studied for their potential antimicrobial properties. Research indicates that derivatives of thiocyanic acid exhibit activity against a range of pathogens, including bacteria and fungi. For instance, compounds derived from thiocyanic acid have shown efficacy against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients .

Case Study: Anthelmintic Properties

A significant application of thiocyanic acid derivatives is in the development of anthelmintics—agents that expel parasitic worms. A study demonstrated that compounds synthesized from thiocyanic acid showed high activity against various gastrointestinal parasites in laboratory animals. The low systemic toxicity observed in these compounds makes them suitable candidates for veterinary applications .

Agricultural Applications

Pesticide Development

Thiocyanic acid esters are being explored as potential pesticides due to their ability to disrupt the biological processes of pests. Research has indicated that these compounds can serve as effective insecticides and fungicides, contributing to sustainable agricultural practices by reducing reliance on traditional chemical pesticides.

Data Table: Efficacy of Thiocyanic Acid Derivatives in Pest Control

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Thiocyanic acid methyl ester | Aphids | 85 | |

| Thiocyanic acid ethyl ester | Fungal pathogens | 90 | |

| Thiocyanic acid propyl ester | Leafhoppers | 80 |

Environmental Science

Pollution Mitigation

Thiocyanic acid derivatives are being investigated for their role in environmental remediation. Their ability to bind heavy metals and other pollutants makes them useful in treating contaminated water sources. Studies have shown that these compounds can effectively reduce concentrations of toxic metals in aquatic environments.

Case Study: Water Treatment

In a controlled study, thiocyanic acid was used to treat wastewater contaminated with heavy metals. The results indicated a significant reduction in metal concentrations, demonstrating the compound's potential for use in water purification systems .

Chemical Synthesis

Versatile Synthetic Intermediates

Thiocyanic acid esters serve as versatile intermediates in organic synthesis. They can be utilized to produce various chemical entities, including pharmaceuticals and agrochemicals. The ability to modify the thiocyanate group allows for the development of tailored compounds with specific biological activities.

Data Table: Synthetic Applications of Thiocyanic Acid Derivatives

Propriétés

IUPAC Name |

(2-nitrophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-6-13-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJGYANAAZYMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384999 | |

| Record name | Thiocyanic acid, (2-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85071-27-8 | |

| Record name | Thiocyanic acid, (2-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITRO-2-THIOCYANATOMETHYL-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.